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Cat. No.: B3055328

Get Quote
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Executive Summary

Diethyl (2-hydroxyethyl)propanedioate (also known as diethyl (2-hydroxyethyl)malonate) is a

critical bifunctional building block in organic synthesis, serving as the direct precursor to

-carbethoxy-

-butyrolactone (ethyl 2-oxotetrahydrofuran-3-carboxylate). Its structural analysis is uniquely
challenging due to its propensity for spontaneous intramolecular transesterification
(lactonization).

This guide provides a rigorous framework for the isolation, spectroscopic characterization, and
stability profiling of this molecule. It is designed for researchers requiring precise control over
alkylation pathways in the synthesis of vitamins (e.g., Vitamin B1), agrochemicals, and
heterocyclic pharmaceutical intermediates.
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Part 1: Molecular Architecture & Physicochemical

Context
Structural Definition

The target molecule is an open-chain diester possessing a pendant primary alcohol. The
competition between the intermolecular reactions (e.g., further alkylation) and intramolecular
cyclization defines its handling requirements.

Property Data
IUPAC Name Diethyl 2-(2-hydroxyethyl)propanedioate
Common Name Diethyl (2-hydroxyethyl)malonate

Molecular Formula

Molecular Weight 204.22 g/mol

Ethyl Ester (x2), Primary Alcohol, Methine

Key Functional Groups (Acidic

-proton)

Ethyl 2-oxotetrahydrofuran-3-carboxylate (
Lactonization Product

)

The Stability Paradox

Unlike simple malonates, Diethyl (2-hydroxyethyl)propanedioate exists in a delicate
equilibrium. Under neutral conditions at room temperature, the open-chain form is kinetically
stable for short durations. However, trace acid, base, or heat catalyzes the attack of the
pendant hydroxyl group onto the ester carbonyl, expelling ethanol to form the
thermodynamically favored 5-membered lactone.

Implication for Analysis: Analytical protocols must employ low-temperature quenching and
aprotic solvents (e.g.,

or
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) to prevent in-tube cyclization during acquisition.

Part 2: Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary objective of NMR analysis is to quantify the ratio of Open Chain (Target) to
Lactone (Impurity).

H NMR: The Diagnostic Fingerprint

The open chain molecule is characterized by the symmetry of the two ethyl ester groups and

the distinct signature of the hydroxyethyl side chain.

Table 1:

H NMR Chemical Shift Assignments (Open Chain vs. Lactone) Solvent:

, 400 MHz
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Proton Open Chain Form ( Lactone Form (

. Diagnostic Change
Environment

ppm) ppm)
Integral drops from 4H
Ester
4.20 (g, 4H) 4.25 (g, 2H) to 2H upon
cyclization.
Integral drops from 6H
Ester 1.26 (t, 6H) 1.29 (t, 3H) J P
to 3H.
Methine Coupling pattern
3.55 (t, 1H) 3.60 (dd, 1H) changes due to ring
-CH constraints.
Side Chain
Becomes part of the
2.15 (g/m, 2H) 2.30 - 2.70 (m, 2H) R
-CH rigid ring system.
Side Chain

Significant downfield
-CH 3.75 (t, 2H) 4.35-4.50 (m, 2H) shift as it becomes an

ester oxygen.
-O

Disappears upon
Hydroxyl -OH 2.5-3.5(brs, 1H) Absent o
lactonization.

C NMR Analysis

o Carbonyls: The open chain displays a single signal for equivalent esters (~169 ppm). The
lactone displays two distinct carbonyls: the lactone C=0 (~175 ppm) and the exocyclic ester
C=0 (~168 ppm).

o Symmetry: The open chain shows equivalent ethyl carbons; the lactone shows only one set
of ethyl signals.

Infrared (IR) Spectroscopy

IR is a rapid "Go/No-Go" test for lactonization.
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e Open Chain:

o : Broad band at 3400-3500 cm
(Intermolecular H-bonding).
o : Single strong band at 1735 cm

(Acyclic esters).
e Lactone:

o :Absent (unless wet).

o : Split carbonyl band. The 5-membered lactone ring strain shifts the lactone carbonyl to
~1775cm

, distinct from the ester carbonyl at 1735 cm

Mass Spectrometry (MS)

 lonization: ESI (Positive mode).

e Open Chain (

:m/z 205.1.

[e]

o

:m/z 227.1.

o

Fragmentation: Rapid loss of

(18 Da) and EtOH (46 Da) is common, often showing the lactone ion (m/z 159) as the
base peak in high-energy collisions.

e Lactone (
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o :mfz 159.1.

Part 3: Experimental Protocols
Synthesis & Isolation for Analysis

Rationale: To analyze the open chain, one must arrest the reaction before cyclization occurs.

Reagents: Diethyl malonate (1.0 eq), Ethylene oxide (1.1 eq) or 2-Bromoethanol (1.1 eq),
NaOEt (1.0 eq), Ethanol (solvent).

Protocol:

» Enolate Formation: Add Diethyl malonate dropwise to a solution of NaOEt in EtOH at 0°C.
Stir for 30 mins.

o Alkylation: Add 2-Bromoethanol slowly, maintaining temperature <10°C. Stir for 2 hours.

e Quench: Neutralize immediately with stoichiometric dilute HCI at 0°C. Do not use excess
acid.

o Extraction: Extract rapidly with cold Dichloromethane (
).
e Drying: Dry over anhydrous

(neutral pH) for only 10 minutes.

» Concentration: Evaporate solvent under high vacuum at room temperature. Do not heat
above 30°C.

e Analysis: Dissolve the resulting oil immediately in

for NMR.

Impurity Profiling (Lactone Quantification)

Method: Quantitative
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NMR (qNMR).

o Standard: Use Dimethyl fumarate or 1,3,5-Trimethoxybenzene as an internal standard.

e Calculation: Compare the integral of the Open Chain ethyl quartet (4.20 ppm) vs. the
Lactone ring protons (4.35 ppm).

o If the ratio of Ethyl Quartet (4H) to Side Chain Triplet (2H) is exactly 2:1, the sample is
pure open chain.

o Excess integration in the 4.30—4.50 ppm region indicates lactonization.

Part 4: Visualization of Structural Dynamics
Reaction Pathway & Cyclization Equilibrium

The following diagram illustrates the synthetic pathway and the critical instability node where

the open chain collapses into the lactone.

. Ethyl 2-oxotetrahydrofuran-3-carboxylate
Heat / Acid / Base (LACTONE IMPURITY)
CEOH)___ C7H1004
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. ization
inetic Control
+ Alkylating Agent COH1605
Ethylene Oxide / Ethanol
2-Haloethanol (Byproduct)
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Figure 1: Synthetic pathway showing the kinetic access to the open-chain target and its

thermodynamic collapse to the lactone.

Analytical Decision Tree

This workflow guides the analyst in determining the structural integrity of the sample.
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Figure 2: Step-by-step analytical logic for verifying the identity of Diethyl (2-
hydroxyethyl)propanedioate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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